Prucalopride Succinate

Cardiac safety hERG channel proarrhythmic risk

Procure Prucalopride Succinate for its validated selectivity and safety—a superior alternative to non-selective 5-HT₄ agonists like cisapride. As the gold-standard positive control for GI motility studies with >90% oral bioavailability and reproducible PK (Cmax 4.92 ng/mL, Tmax 2 h), it ensures reliable benchmarking. Its CNS-penetrant profile with quantified receptor occupancy and a calibrated hERG IC₅₀ of 5.7 μM make it the definitive reference for cardiac safety screening and bioequivalence method development.

Molecular Formula C22H32ClN3O7
Molecular Weight 486.0 g/mol
CAS No. 179474-85-2
Cat. No. B000288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrucalopride Succinate
CAS179474-85-2
Synonyms4-amino-5-chloro-N-(1-(3-methoxypropyl)-4-piperidinyl)-2,3-dihydro-1-benzofuran-7-carboxamide
motegrity
prucalopride
R 093877
R093877
Resolor
resotran
resotrans
Molecular FormulaC22H32ClN3O7
Molecular Weight486.0 g/mol
Structural Identifiers
SMILESCOCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O
InChIInChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8)
InChIKeyQZRSNVSQLGRAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prucalopride Succinate (CAS 179474-85-2): High-Affinity 5-HT₄ Receptor Agonist for Gastrointestinal Prokinetic Research and Formulation Development


Prucalopride Succinate (CAS 179474-85-2) is the 1:1 succinic acid addition salt of prucalopride, a dihydrobenzofuran carboxamide compound that functions as an orally active, highly selective 5-hydroxytryptamine 4 (5-HT₄) receptor agonist [1]. It exhibits high affinity for both human 5-HT₄ₐ and 5-HT₄ₑ receptor isoforms with pKi values of 8.6 and 8.1, respectively, corresponding to Ki values of 2.5 nM and 8 nM [2]. As a gastrointestinal prokinetic agent, prucalopride stimulates colonic peristalsis and high-amplitude propagating contractions (HAPCs) to increase bowel motility [3].

Why Prucalopride Succinate Cannot Be Interchanged with Other 5-HT₄ Agonists: A Comparator-Based Rationale for Procurement Specificity


Although multiple 5-HT₄ receptor agonists share the same nominal target, their functional selectivity, cardiac safety profiles, and pharmacokinetic properties differ substantially due to variations in molecular structure, receptor isoform engagement, and off-target binding [1]. Non-selective agonists such as cisapride and tegaserod have been associated with cardiovascular adverse events—QT prolongation and ischaemia, respectively—driven by hERG potassium channel blockade and 5-HT₁ receptor interactions, whereas highly selective agonists like prucalopride demonstrate no such clinical cardiovascular safety concerns [2]. Even among newer selective agonists, differences in intrinsic activity at cardiac versus gastrointestinal 5-HT₄ receptors, selectivity fold over other receptors, and brain penetration profiles preclude interchangeable use in both clinical and research settings [3].

Prucalopride Succinate: Quantitative Differentiation Evidence Versus Key 5-HT₄ Agonist Comparators


hERG Potassium Channel Affinity: 20-Fold Higher IC₅₀ Than Cisapride Reduces Proarrhythmic Liability

In head-to-head patch-clamp experiments using cloned hERG channels expressed in COS-7 cells, prucalopride exhibited an IC₅₀ of 5.7 × 10⁻⁶ M for hERG channel blockade, representing a 20-fold higher IC₅₀ than cisapride (IC₅₀ = 2.4 × 10⁻⁷ M). The rank order of hERG-blocking potency was cisapride > renzapride > prucalopride > mosapride [1]. Notably, the block mediated by prucalopride was not voltage-dependent, whereas cisapride and renzapride exhibited voltage-dependent blockade [1].

Cardiac safety hERG channel proarrhythmic risk patch-clamp electrophysiology

Clinical QT Interval Assessment: No Clinically Significant Repolarization Effects at Therapeutic and Supratherapeutic Doses

In a randomized, double-blind, placebo- and positive-controlled thorough QT study (NCT00903747) conducted in 120 healthy volunteers, prucalopride at both therapeutic (2 mg) and supratherapeutic (10 mg) once-daily doses produced no clinically significant effects on cardiac repolarization. The estimated mean difference in study-specific corrected QT interval (QTcSS) between prucalopride and placebo was <5 ms at all time points, with a maximum mean difference of 3.83 ms at 3.5 hours post-dose on day 5 with the 2 mg dose (90% CI: -0.33, 6.38 ms). Upper limits of the two-sided 90% CI remained <10 ms, well below the regulatory threshold of concern. There were no QTcSS values exceeding 450 ms, nor any individual increases >60 ms [1]. Prucalopride produced a small increase in heart rate (maximum 5.8 beats/min), similar for 2 mg and 10 mg doses [1].

Thorough QT study cardiac repolarization QTc interval ICH E14

Brain Penetration and Central 5-HT₄ Receptor Occupancy: 50% Occupancy Achieved at Free Brain Exposure of 330 nM

In vivo receptor occupancy studies in rats established that prucalopride penetrates the brain and binds to central 5-HT₄ receptors, achieving 50% receptor occupancy at a free brain exposure of 330 nM [1]. By comparison, the structurally distinct 5-HT₄ agonist PRX-03140 achieved 50% receptor occupancy at a lower free brain exposure of 130 nM, indicating a 2.5-fold higher central potency relative to systemic exposure [1]. Prucalopride maximally increased acetylcholine and histamine levels in the rat prefrontal cortex at 5 and 10 mg/kg oral doses, whereas PRX-03140 required 50 mg/kg to significantly increase cortical histamine and failed to affect acetylcholine release at doses <150 mg/kg [1]. In vitro, prucalopride bound to native rat brain 5-HT₄ receptors with a Ki of 30 nM, compared to 110 nM for PRX-03140, representing approximately 3.7-fold higher affinity [1].

CNS penetration receptor occupancy blood-brain barrier prefrontal cortex

5-HT₄ Receptor Affinity and Selectivity: Ki = 2.5 nM (5-HT₄ₐ) and >150-Fold Selectivity Versus Comparator Class

Prucalopride exhibits high affinity for human 5-HT₄ receptor isoforms with Ki values of 2.5 nM for 5-HT₄ₐ and 8 nM for 5-HT₄ₑ (pKi = 8.6 and 8.1) [1]. In head-to-head profiling, prucalopride demonstrates >150-fold selectivity for 5-HT₄ receptors over other targets, with weak affinity for human D₄ and σ₁ receptors and mouse 5-HT₃ receptors occurring only at concentrations exceeding the 5-HT₄ Ki by 290-fold [2]. Among newer selective agonists, velusetrag exhibits >500-fold selectivity over other 5-HT receptors including 5-HT₂B and 5-HT₃A, while naronapride functions as a full agonist in the GI tract but a partial agonist in the heart [3].

Receptor binding selectivity ratio 5-HT₄ isoforms off-target profiling

Human Pharmacokinetics: >90% Absolute Oral Bioavailability and Rapid Absorption (Tmax = 2 h)

Prucalopride demonstrates >90% absolute oral bioavailability in humans, with rapid absorption achieving peak plasma concentration (Cmax) within 2-3 hours after oral administration [1]. In a clinical pharmacokinetic study of healthy Chinese volunteers receiving a 2 mg single oral dose, prucalopride reached Cmax of 4.92 ± 0.78 ng/mL with median Tmax of 2 hours and AUC₀₋∞ of 89.3 ± 15.82 h·ng/mL [2]. Steady state was attained after 3 days of repeated dosing, with Cmax of 8.09 ± 1.21 ng/mL and AUC₀₋₂₄h of 103.6 ± 14.35 h·ng/mL [2]. Concomitant intake with a high-fat meal does not influence oral bioavailability [3].

Oral bioavailability pharmacokinetics Cmax Tmax food effect

Regulatory Approval Status: Only Highly Selective 5-HT₄ Agonist with Global Regulatory Approvals and Extensive Post-Marketing Safety Data

Prucalopride is the only highly selective 5-HT₄ receptor agonist to have achieved regulatory approval across multiple major markets. It was approved for chronic constipation in the European Union in 2009, in Canada in 2011, and by the US FDA in 2018 [1]. In contrast, newer selective agonists velusetrag and naronapride have completed Phase 2 randomized controlled trials but have not advanced to regulatory approval [1]. Prucalopride has accumulated open-label safety experience of approximately 1,000 cumulative patient-years, with clinical trial data encompassing >4,000 human subjects and no clinically relevant cardiac adverse events [2]. The thorough QT study at therapeutic (2 mg) and supratherapeutic (10 mg) doses confirmed no QT prolongation, and a systematic review of 5-HT₄ agonist cardiovascular safety reported no cardiovascular safety concerns for prucalopride [3].

Regulatory approval post-marketing surveillance clinical development procurement

Prucalopride Succinate: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Preclinical Development of GI Prokinetic Agents Requiring a Validated Positive Control

Prucalopride succinate serves as the gold-standard positive control for in vivo GI motility studies due to its well-characterized pharmacology and regulatory validation. Its demonstrated efficacy in accelerating colonic transit in both healthy volunteers and chronic constipation patients, combined with >90% oral bioavailability and reproducible PK parameters (Cmax 4.92 ng/mL at 2 mg, Tmax 2 h), enables reliable benchmarking of novel 5-HT₄ agonists [1][2].

CNS Research Investigating 5-HT₄-Mediated Cognitive Enhancement

For studies exploring 5-HT₄ receptor modulation of cognitive function, prucalopride offers a CNS-penetrant profile with quantified receptor occupancy (50% occupancy at free brain exposure of 330 nM in rats) [1]. Its ability to increase prefrontal cortical acetylcholine and histamine at 5 mg/kg oral doses, with a 30-fold lower threshold than PRX-03140 for ACh response, makes it a preferred tool compound for investigating pro-cognitive effects without excessive peripheral 5-HT₄ activation [1].

Cardiac Safety Screening and hERG Liability Benchmarking

Prucalopride functions as an intermediate-risk reference compound in cardiac ion channel screening panels. Its hERG IC₅₀ of 5.7 μM—20-fold higher than cisapride but lower than mosapride—provides a calibrated benchmark for evaluating novel 5-HT₄ agonists and structurally related benzofuran carboxamides in patch-clamp assays [1]. The compound's clinical QT data (<5 ms QTc prolongation) further validates in vitro-to-clinical translation models for proarrhythmic risk assessment [2].

Generic Formulation Development and Bioequivalence Studies

Prucalopride succinate's BCS classification and well-defined physicochemical properties (melting point >196°C, soluble in DMSO at 97 mg/mL, UV λmax 226 nm in 0.1N HCl) support robust analytical method development [1]. The compound's absolute bioavailability >90% and lack of food effect provide a favorable reference profile for demonstrating bioequivalence of generic tablet formulations, as established in published bioequivalence studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prucalopride Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.